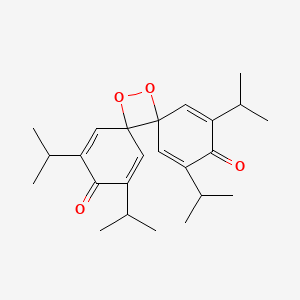

Propofol dimer impurity

説明

Pharmaceutical Impurity Control and Regulatory Framework for Degradants

The control of impurities in pharmaceutical products is governed by a stringent regulatory framework established by international bodies such as the International Council for Harmonisation (ICH). gmpinsiders.comjpionline.org The ICH has developed several key guidelines to address the identification, qualification, and control of impurities in new drug substances and products. jpionline.orgeuropa.eu

Key ICH Guidelines for Impurity Control:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the control of impurities in new active pharmaceutical ingredients (APIs). gmpinsiders.comjpionline.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ikev.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline specifically addresses impurities that arise during the manufacturing process of the final drug product, including degradation products. gmpinsiders.comeuropa.eueuropa.eu It outlines the requirements for summarizing degradation products observed during manufacturing and stability studies and for establishing specifications for these products. europa.eu

ICH Q3C: Residual Solvents: This guideline focuses on controlling residual solvents that are used in the manufacturing process. gmpinsiders.comjpionline.org

ICH M7: Mutagenic Impurities: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit their potential carcinogenic risk. jpionline.org

Degradation products are impurities that result from chemical changes that occur over time in the drug substance or drug product due to factors such as light, heat, or reaction with excipients or the container closure system. europa.eunih.gov Regulatory agencies require that any degradation product present at a level greater than the established reporting threshold be reported. europa.eu If the level exceeds the identification threshold, its structure must be determined. ikev.orgeuropa.eu Furthermore, degradation products exceeding the qualification threshold must have their biological safety established. europa.eufda.gov

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.2% |

Overview of Propofol (B549288) Dimer as a Key Degradation Product

Propofol dimer is recognized as a principal degradation product of propofol. wiley.com Its formation is primarily an oxidative process that can occur during the synthesis, formulation, or storage of propofol, particularly in emulsion formulations exposed to oxygen. nih.govresearchgate.net The simple act of formulating the propofol injection solution has been identified as a main route to the formation of this contaminant, with one study finding it to be about 25-fold more abundant in the unstressed solution than in the bulk drug. wiley.com

The presence of certain additives, such as sulfites, in propofol emulsions can create an oxidative environment that facilitates the dimerization of propofol. nih.govresearchgate.net This process can also lead to the formation of propofol dimer quinone, which is responsible for the yellowing sometimes observed in propofol emulsions. nih.govresearchgate.netnih.gov Studies have shown that propofol emulsions containing sulfite (B76179) additives have higher quantities of both propofol dimer and propofol dimer quinone compared to those with EDTA. nih.govresearchgate.net

The United States Pharmacopeia (USP) sets limits on the amount of propofol dimer in propofol formulations, with allowable amounts ranging from 0.01% to 0.1%, depending on the manufacturing process. wiley.com The control of this impurity is crucial for maintaining the quality and safety of propofol products.

lgcstandards.compharmaffiliates.comklivon.com| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₄O₂ | |

| Molecular Weight | 354.53 g/mol |

Structure

3D Structure

特性

分子式 |

C24H32O4 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC名 |

2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione |

InChI |

InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3 |

InChIキー |

BJMZWGFLSUKBJS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2 |

製品の起源 |

United States |

Mechanisms of Propofol Dimer Formation

Forced Degradation Studies Revealing Dimerization Pathways

Forced degradation, or stress testing, is a critical component of pharmaceutical development used to identify potential degradation products and elucidate degradation pathways. nih.govresearchgate.net Such studies on propofol (B549288) have confirmed that oxidative conditions are a primary driver of its degradation to form impurities, including the dimer. nih.govbmj.com

In one study, exposing propofol to various stress conditions revealed its susceptibility to different degradation pathways. bmj.com

Table 2: Summary of Forced Degradation Study on Propofol

| Stress Condition | Exposure Time | % Degradation | Degradation Products Detected |

|---|---|---|---|

| 5 N HCl (Acid) | 2 hours | 13.4% | None Detected |

| 15% H2O2 (Oxidation) | 3 hours | 25.7% | Eight products detected bmj.com |

| 5 N NaOH (Base) | 24 hours | 12.5% | One product detected |

| Heat (100°C) | 3 hours | 61.9% | One product detected |

This table presents findings from a forced degradation study, highlighting that propofol is most susceptible to oxidative and heat-induced degradation. bmj.com The oxidative condition notably produced the highest number of degradation products.

These studies are instrumental in understanding the chemical stability of propofol and confirm that oxidative stress is a key pathway leading to the formation of multiple degradation products, which would include the dimer and its subsequent derivatives. bmj.comresearchgate.net

Process-Related Origin of Propofol Dimer Impurity in Manufacturing

The propofol dimer is recognized as a process-related impurity, meaning its formation is often linked to the manufacturing process itself. wiley.com Several aspects of the manufacturing process can contribute to its formation:

Synthesis Route: Propofol is commonly synthesized through the alkylation of phenol (B47542) with propylene (B89431) or isopropanol. wiley.com This process can lead to the formation of various impurities, including the propofol dimer. Another approach involves using 4-hydroxybenzoic acid as a starting material to control alkylation, but this method can involve acid-base neutralization steps that are challenging on an industrial scale. researchgate.net

Oxidative Conditions: The dimerization of propofol is fundamentally an oxidative coupling reaction. Therefore, any step in the manufacturing process where the product is exposed to oxygen, especially in the presence of catalysts or elevated temperatures, can promote the formation of the dimer. researchgate.net

Presence of Additives: Some propofol formulations contain additives like sodium metabisulfite (B1197395) to prevent microbial growth. nih.gov However, sulfite (B76179) can create an oxidative environment, particularly when exposed to air, which can lead to the dimerization of propofol and the formation of a related compound, propofol dimer quinone. researchgate.netnih.gov Studies have shown that propofol emulsions containing sulfite have higher quantities of both the dimer and the dimer quinone compared to formulations with EDTA. nih.gov

Formulation Process: The very act of formulating the propofol injection solution can be a significant contributor to the formation of the propofol dimer. wiley.com One study found that the propofol dimer was about 25-fold more abundant in the unstressed injection solution compared to the bulk drug substance, indicating that the formulation process itself introduces conditions favorable for dimerization. wiley.com

To mitigate the formation of the this compound, manufacturers can implement several control strategies, such as conducting manufacturing steps under an inert atmosphere, adding antioxidants, and optimizing purification methods like steam distillation. google.com

Advanced Analytical Methodologies for Propofol Dimer Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating the propofol (B549288) dimer from the active pharmaceutical ingredient (API) and other related substances. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution, or throughput.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the impurity profiling of propofol. nih.gov It offers high separation efficiency and provides structural information, facilitating the identification of unknown impurities. nih.gov

A sensitive and selective GC-MS/MS method has been developed for the simultaneous determination of eleven principal related impurities in propofol. nih.gov This method utilizes a pulsed splitless injection technique to enhance sensitivity, enabling the detection of trace-level impurities. nih.gov Validation of this method has demonstrated its linearity, recovery, precision, and low limits of detection (LOD) and quantification (LOQ), with LODs ranging from 0.2 to 5.6 µg/g for the targeted impurities. nih.gov

In a study analyzing bulk drug samples from different manufacturers, GC-MS identified three main impurities: 2,4-diisopropylphenol (B134422), 2-isopropylphenol (B134262) (both process impurities), and the propofol dimer, which is the primary degradation product. wiley.com The application of GC-MS in multiple reaction monitoring (MRM) mode allows for the detection and measurement of up to twelve contaminants in both bulk drug and injection solutions. wiley.com This comprehensive approach can replace multiple other instrumental techniques, offering a single, automatable method for quality control. wiley.com

Table 1: GC-MS Method Parameters for Propofol Impurity Analysis

| Parameter | Value/Description |

|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Injection Mode | Pulsed Splitless |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Simultaneous determination of up to 12 impurities |

| Sensitivity | Low ppb range |

This table summarizes key parameters of a GC-MS method used for comprehensive impurity profiling of propofol.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including the impurities in propofol. asiapharmaceutics.info It is often the method of choice for quality control and stability studies due to its robustness and adaptability. asiapharmaceutics.info

HPLC coupled with an ultraviolet-visible (UV-Vis) detector is a standard method found in many pharmacopeial monographs for the quantitative analysis of propofol and its impurities. The propofol dimer can be effectively monitored using this technique. For instance, HPLC analysis can be used to assess the stability of propofol formulations by tracking the formation of degradation products over time. google.com In such studies, the eluting compounds are detected by monitoring their UV absorption at a specific wavelength, such as 272 nm. google.com The amount of an impurity like the dimer can be estimated by measuring the area under its chromatographic peak and normalizing it to the peak area of propofol. google.com

A developed RP-HPLC method for propofol estimation utilized a mobile phase of acetonitrile (B52724) and methanol (B129727) (25:75 v/v) with UV detection at 254.0 nm. ijpcbs.com This method demonstrated good linearity and precision, making it suitable for routine quality control. ijpcbs.com

For the analysis of trace-level impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection. labmedica.comscience.gov This technique is particularly valuable for detecting and quantifying impurities that may be present at very low concentrations. science.gov

LC-MS/MS methods have been developed for the quantification of propofol and its metabolites in various matrices. labmedica.com While traditional GC/MS is suitable for the parent drug, it cannot detect thermally labile metabolites. labmedica.com LC-MS/MS overcomes this limitation, allowing for the simultaneous analysis of both the parent drug and its metabolites in a single injection. labmedica.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. labmedica.com

Table 2: Comparison of HPLC Detection Methods for Propofol Dimer

| Detector | Application | Sensitivity | Notes |

|---|---|---|---|

| UV-Visible Spectrophotometry | Quantitative analysis | 0.01% (relative to propofol) | Standard pharmacopeial method |

| Tandem Mass Spectrometry (LC-MS/MS) | Trace analysis, structural confirmation | High | Capable of detecting thermally labile compounds |

This interactive table compares the application and sensitivity of UV-Vis and MS/MS detectors in HPLC analysis of propofol impurities.

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the analysis of drug-related impurities. unr.edu.ar It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC can offer advantages in terms of speed and separation efficiency for certain compounds. A study has reported the use of SFC for the quantitative determination of related substances in propofol, highlighting its potential for comprehensive impurity analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Complementary Detectors

Spectroscopic and Spectrometric Elucidation Methods

While chromatography is essential for separation and quantification, spectroscopic and spectrometric methods are crucial for the definitive structural elucidation of impurities like the propofol dimer.

Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS and LC-MS), provides vital information about the molecular weight and fragmentation pattern of the propofol dimer. nih.govlabmedica.com This data is instrumental in confirming its identity. For instance, the propofol dimer, also known as 3,3′,5,5′-Tetraisopropyldiphenol or Propofol Related Compound A, has a molecular weight of 354.53 g/mol . sigmaaldrich.comklivon.com

In some cases, the oxidation of the propofol dimer can lead to the formation of propofol dimer quinone. researchgate.net This quinone derivative has a characteristic yellow color and exhibits an absorbance peak at 421 nm in the visible spectrum, which can be detected by UV-Visible spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation, providing detailed information about the chemical environment of the atoms within a molecule. mdpi.com A comprehensive certificate of analysis for a propofol dimer reference standard would typically include ¹H-NMR, ¹³C-NMR, FTIR, and Mass spectrometry data to confirm its structure. klivon.com

Table 3: Spectroscopic Data for Propofol Dimer and Related Compounds

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| Propofol Dimer | Mass Spectrometry | Molecular Weight: 354.53 g/mol | sigmaaldrich.comklivon.com |

| Propofol Dimer Quinone | UV-Visible Spectroscopy | Absorbance peak at 421 nm | researchgate.net |

This table presents key spectroscopic and spectrometric findings used for the elucidation of the propofol dimer structure.

Mass-Resolved Excitation Spectroscopy for Dimer Isomer Identification

Mass-resolved excitation spectroscopy is a powerful technique for analyzing the electronic structure of molecules and their aggregates with high specificity. In the context of the propofol dimer, this method, often utilizing two-color resonance-enhanced multiphoton ionization (REMPI), enables the acquisition of S₁←S₀ electronic spectra while avoiding fragmentation of the weakly bound dimer. nih.gov Studies have demonstrated that the spectra of propofol dimers (PPF₂) are complex, presenting a large number of lines due to the molecule's size and flexibility. nih.gov Through this technique, distinct spectral signatures corresponding to different isomers of the propofol dimer can be resolved, providing the first layer of evidence for the existence of multiple stable geometric arrangements of the dimer in the gas phase. nih.govresearchgate.net The main forces driving the formation of these dimers are identified as multiple C-H···π interactions, complemented by dipole-dipole interactions between the hydroxyl (OH) moieties of the two propofol units. nih.gov

UV/UV Hole-Burning Spectroscopy for Conformational Analysis

To deconvolve the complex spectra obtained from mass-resolved excitation spectroscopy and confirm the presence of multiple conformers, UV/UV hole-burning spectroscopy is employed. nih.gov This double-resonance technique provides conformation-specific spectral information even when the electronic spectra of different isomers overlap significantly. acs.org By "burning" a hole in the population of one conformer with a fixed-frequency UV laser and then scanning a second UV laser, one can record a spectrum that contains only the transitions originating from that specific conformer. Application of this method to the propofol dimer has conclusively demonstrated the existence of two distinct isomers. nih.gov This spectroscopic evidence is crucial for understanding the conformational landscape of the dimer, which is influenced by the steric hindrance from the isopropyl groups. researchgate.net

Table 1: Spectroscopic Identification of Propofol Dimer Isomers

| Analytical Technique | Findings | Significance |

|---|---|---|

| Mass-Resolved Excitation Spectroscopy (REMPI) | Obtains electronic spectra of mass-selected propofol dimers (PPF₂), revealing a multitude of spectral lines. nih.gov | Provides initial evidence for multiple isomers and characterizes their electronic transitions without fragmentation. nih.gov |

| UV/UV Hole-Burning Spectroscopy | Confirms the presence of at least two distinct isomers of the propofol dimer by separating their overlapping spectra. nih.gov | Unambiguously proves the existence of different stable conformers, allowing for individual analysis of each structure. nih.gov |

| Computational Chemistry (DFT) | Calculations at the M06-2X level show that dimer structures are stabilized by C-H···π and dipole-dipole interactions. nih.govresearchgate.net | Elucidates the primary non-covalent forces responsible for the formation and stability of the observed dimer isomers. nih.gov |

Electron Paramagnetic Resonance (EPR) for Mechanistic Insights into Dimerization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.orgdu.ac.in The formation of the propofol dimer occurs via an oxidative coupling mechanism, which involves the generation of free radical intermediates. EPR spectroscopy is uniquely suited to study this process by detecting these transient radical species. wikipedia.org

The technique works by applying a magnetic field to a sample, which causes the unpaired electron spins to align in one of two states. du.ac.in Irradiation with microwaves induces transitions between these spin states, and the resulting absorption spectrum is characteristic of the radical species present. nih.gov By using spin trapping agents, highly reactive and short-lived radicals formed during propofol oxidation can be converted into more stable radical adducts, which can accumulate to detectable levels. nih.govnih.gov The analysis of the EPR spectrum of these adducts provides direct evidence for the presence of specific free radical intermediates, offering crucial mechanistic insights into the dimerization pathway. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of pharmaceutical impurities. conicet.gov.arcuni.cz While other methods can identify the presence of isomers, NMR provides the detailed atomic-level information required to confirm the precise covalent structure and connectivity of the propofol dimer impurity. conicet.gov.ar

A suite of NMR experiments, including proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to piece together the molecule's framework. conicet.gov.ar

¹H and ¹³C NMR identify the different chemical environments of the hydrogen and carbon atoms.

COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC correlates each proton signal with the carbon atom it is directly attached to.

HMBC shows longer-range correlations between protons and carbons, establishing connectivity across several bonds.

This comprehensive dataset allows for the unequivocal assignment of the dimer's structure, distinguishing it from the propofol monomer and other potential degradation products. conicet.gov.ar

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. acs.org It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. acs.org These absorptions correspond to the vibrational frequencies of specific chemical bonds within the molecule.

For the structural confirmation of the propofol dimer, FTIR analysis provides a characteristic "fingerprint." Key vibrational modes for propofol and its dimer include:

O-H stretch: A broad band indicating the hydroxyl group. Changes in the position and shape of this band can suggest differences in hydrogen bonding between the monomer and the dimer.

Aromatic C-H stretch: Signals characteristic of the bonds on the benzene (B151609) ring.

Aliphatic C-H stretch: Signals from the isopropyl groups.

C-O stretch: Associated with the phenolic ether bond.

By comparing the FTIR spectrum of a sample containing the impurity to that of pure propofol, analysts can confirm the presence of the key functional groups expected in the dimer structure and ensure that no unexpected chemical transformations (like oxidation to a quinone, which would introduce a C=O carbonyl stretch) have occurred. acs.org

Advanced Ionization Techniques for Enhanced Sensitivity

The detection of trace-level impurities requires analytical methods with exceptionally high sensitivity and selectivity. Advanced soft ionization techniques in mass spectrometry are pivotal for identifying and quantifying impurities like the propofol dimer, which may be present in very low concentrations.

Selected Reagent Ion-Time-of-Flight-Mass Spectrometry (SRI-ToF-MS)

Selected Reagent Ion-Time-of-Flight-Mass Spectrometry (SRI-ToF-MS) is a highly sensitive analytical technique used for the real-time detection of volatile organic compounds. researchgate.net It is a form of chemical ionization mass spectrometry that allows for the selection of specific reagent ions to gently ionize target molecules, minimizing fragmentation and preserving the molecular ion for confident identification. mdpi.com This method has been used to perform in-depth investigations of propofol and its related products. researchgate.netmdpi.com

The technique involves reacting propofol with a chosen reagent ion, such as H₃O⁺, NO⁺, or O₂⁺•. researchgate.net Each reagent ion interacts with the propofol molecule in a distinct way, providing complementary information. researchgate.netmdpi.com

H₃O⁺ (Hydronium): Reacts via proton transfer, a soft ionization method that primarily forms protonated propofol ([C₁₂H₁₈O]H⁺). researchgate.net

NO⁺ (Nitric Oxide ion): Can react via charge transfer or by forming an adduct. Its lower recombination energy compared to O₂⁺• results in less fragmentation. researchgate.net

O₂⁺• (Superoxide radical cation): Reacts via non-dissociative charge transfer to produce the molecular ion (C₁₂H₁₈O⁺•) or, due to its high recombination energy, can cause dissociation, leading to fragment ions like C₁₁H₁₅O⁺ from the loss of a methyl group. mdpi.com

The high mass accuracy of the Time-of-Flight (ToF) analyzer allows for the determination of the elemental composition of the detected ions, enhancing the reliability of impurity identification. mdpi.com

Table 2: Propofol Reactions in Selected Reagent Ion-Time-of-Flight-Mass Spectrometry (SRI-ToF-MS)

| Reagent Ion | Reaction Type | Dominant Product Ion(s) | Significance |

|---|---|---|---|

| H₃O⁺ | Proton Transfer | [C₁₂H₁₈O]H⁺ (m/z 179.143) | Soft ionization preserves the molecular structure, ideal for quantification. researchgate.net |

| NO⁺ | Charge Transfer / Dissociative Charge Transfer | C₁₂H₁₈O⁺• (m/z 178.141), C₁₁H₁₅O⁺ (m/z 163.117) | Provides molecular ion and characteristic fragments for structural confirmation. researchgate.netmdpi.com |

| O₂⁺• | Charge Transfer / Dissociative Charge Transfer | C₁₂H₁₈O⁺• (m/z 178.141), C₁₁H₁₅O⁺ (m/z 163.117) | Higher energy process leads to more significant fragmentation, aiding in structural analysis. mdpi.com |

DuoSpray™ Ion Source Applications

The development of sensitive and specific analytical methods is crucial for the monitoring of propofol and its related compounds. The DuoSpray™ ion source, which combines both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) capabilities, has demonstrated significant advantages in this context. synzeal.compsu.edu

One of the challenges in the simultaneous analysis of propofol and its metabolites, including the propofol dimer, is the difference in their polarity and ionization efficiency. While phase II metabolites like propofol glucuronide are readily ionized by ESI, the less polar parent drug and the propofol dimer are more efficiently ionized using APCI. labmedica.com The DuoSpray™ ion source addresses this by allowing for the application of both ionization techniques within a single analytical run. labmedica.com

Research has shown that the heated nebulizer function of the DuoSpray™ source, which operates on APCI principles, offers enhanced sensitivity for the detection of propofol dimer compared to standard ESI sources like the TurboIonSpray®. labmedica.com Specifically for propofol, the sensitivity can be increased by a factor of approximately 10. labmedica.com This capability is particularly beneficial for forensic toxicology and quality control, where the detection of trace amounts of the dimer is essential. The ability to switch between ESI and APCI in one experiment saves time and resources while providing comprehensive data on both the active pharmaceutical ingredient and its impurities. labmedica.com

Method Validation and Qualification for Propofol Dimer Quantification

The quantification of propofol dimer is mandated by pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which require the use of validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose, with a typical detection limit for propofol dimer at 0.01% relative to the propofol concentration. The dimer is recognized pharmacopeially as Propofol EP Impurity E or Propofol USP Related Compound A. synzeal.compharmaffiliates.compharmaffiliates.com

A validated analytical method ensures that the results are reliable, reproducible, and accurate for the intended application. The validation process involves evaluating several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. rjptonline.orgijpcbs.com While specific public-domain validation reports solely for propofol dimer are not extensively detailed, the validation of analytical methods for the parent compound, propofol, provides a clear framework and representative performance data. These validation parameters are directly applicable to the quantification of the dimer impurity.

The core validation characteristics include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities or excipients. rjptonline.orgasiapharmaceutics.info

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. rjptonline.orgijpcbs.comasiapharmaceutics.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. rjptonline.orgijpcbs.comasiapharmaceutics.info

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rjptonline.orgijpcbs.comasiapharmaceutics.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.orgijpcbs.comasiapharmaceutics.info

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rjptonline.orgijpcbs.comasiapharmaceutics.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

The following tables present typical validation data for the quantification of propofol using HPLC-based methods. This data serves as a representative example of the performance characteristics expected for a validated method for the closely related this compound.

Table 1: Linearity and Range for Propofol Quantification by HPLC

| Parameter | Result | Reference |

| Linearity Range | 10-110 µg/mL | rjptonline.org |

| Correlation Coefficient (R²) | 0.999 | rjptonline.org |

| Regression Equation | y = 88048x + 44524 | rjptonline.org |

Table 2: Accuracy and Precision for Propofol Quantification by HPLC

| Parameter | Result | Reference |

| Recovery | 95.25% to 101.81% | rjptonline.org |

| Precision (%RSD) | < 3.45% | rjptonline.org |

| Intra-day Precision (%RSD) | < 5.5% | nih.gov |

| Inter-day Precision (%RSD) | < 5.5% | nih.gov |

Table 3: Sensitivity (LOD & LOQ) for Propofol Quantification by HPLC

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 10 ng/mL | rjptonline.org |

| Limit of Quantification (LOQ) | 100 ng/mL | rjptonline.org |

These tables illustrate the level of performance that a validated HPLC method for a small organic molecule like propofol can achieve. A similar level of performance would be expected and required for a method intended for the routine quantification of the this compound in pharmaceutical quality control.

Kinetic and Stability Assessment of Propofol Dimer Formation

Reaction Kinetics of Propofol (B549288) Dimerization

The dimerization of propofol is fundamentally an oxidative coupling reaction. The process can be initiated by factors that promote the formation of free radicals. nih.gov Studies investigating the degradation of propofol under various stress conditions—such as heat, UV light, acid/base hydrolysis, and oxidation—have confirmed that the propofol dimer is a primary degradation product. wiley.com In one analysis, the amount of propofol dimer was found to be approximately 25 times more abundant in an unstressed injection solution compared to the bulk drug substance, indicating that the formulation process itself can create conditions favorable for dimerization. wiley.com

The degradation process, including dimerization, often follows specific kinetic models. For many pharmaceutical compounds, degradation in solution can be described by pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. mdpi.com The rate constant (k) can be determined by monitoring the concentration of the parent drug over time under specific stress conditions. mdpi.com While specific kinetic models for propofol dimerization are complex and can be influenced by multiple factors in an emulsion system, the general approach involves tracking the disappearance of propofol and the appearance of the dimer over time.

Environmental Factors Influencing Dimer Accumulation

The accumulation of propofol dimer is significantly influenced by external environmental conditions, which can accelerate the degradation of the active pharmaceutical ingredient.

Temperature is a critical factor affecting the stability of propofol formulations. Elevated temperatures generally increase the rate of chemical reactions, including oxidative degradation pathways that lead to dimer formation. Conversely, lower temperatures are used to preserve the stability of propofol. Studies have shown a clear correlation between storage temperature and the stability of propofol formulations. cambridgemedia.com.au For instance, mixtures of propofol and thiopental (B1682321) sodium are stable for significantly longer periods when stored at 4°C (approximately 312 hours) compared to 23°C (up to 120 hours). cambridgemedia.com.aucambridgemedia.com.au

Long-term storage temperature has a profound impact on propofol concentration, with degradation being a key concern. A study evaluating propofol stability over 56 days found that samples stored at -80°C retained the highest concentrations, indicating it is an appropriate long-term storage temperature. nih.govtennessee.edu In contrast, samples stored at -20°C showed the lowest propofol measurements, and in some cases, the drug was undetectable after 56 days, suggesting significant degradation. nih.gov

Table 1: Effect of Storage Temperature on Propofol Stability Over 56 Days

| Storage Temperature | Relative Propofol Concentration | Stability Assessment | Reference |

|---|---|---|---|

| -80°C | Highest | Appropriate for long-term storage; samples remain stable. | nih.gov, tennessee.edu, peerj.com |

| 4°C | Intermediate | Concentrations are lower than at -80°C but more stable than at -20°C. | nih.gov, tennessee.edu |

| -20°C | Lowest | Significant loss of propofol observed, indicating instability. | nih.gov |

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions, leading to the degradation of propofol and the formation of impurities, including the dimer. wiley.com Light-induced dimerization is a known degradation pathway for various photosensitive molecules. nih.govnih.gov The mechanism often involves the absorption of photons, leading to an excited state that can react with other molecules or generate reactive species. researchgate.net Forced degradation studies, where propofol is intentionally exposed to UV light, are used to identify potential photodegradation products like the dimer. wiley.com

The pH of the aqueous phase in a propofol emulsion can influence the rate of dimerization. Propofol is a weakly acidic molecule with a pKa of 11. nih.gov Changes in pH can alter the ionization state of the phenolic hydroxyl group, potentially affecting its susceptibility to oxidation. One study on rat locus coeruleus neurons found that raising the external pH from 7.34 to 8.10 enhanced the effects of propofol, while varying it from 7.34 to 6.81 did not have a significant impact. nih.gov Although this study did not directly measure dimerization, it demonstrates the sensitivity of the propofol molecule to pH changes. Another study noted that generic propofol formulations subjected to freeze-thaw cycles experienced a significant drop in pH to around 4, which could impact stability, in contrast to a control pH of around 6. cambridgemedia.com.au

Table 2: Influence of External pH on Propofol Activity

| Initial pH | Adjusted pH | Observed Effect | Reference |

|---|---|---|---|

| 7.34 | 6.81 | No significant effect on propofol-induced responses. | nih.gov |

| 7.34 | 8.10 | Enhanced propofol effects (1.8x on hyperpolarization, 1.5x on input resistance). | nih.gov |

The dimerization of propofol is primarily an oxidative process, making the presence of oxygen a critical factor. Propofol is susceptible to oxidative degradation when exposed to oxygen. nih.gov This oxidation can lead to the formation of not only the propofol dimer but also a subsequent product, propofol dimer quinone, which is associated with the yellowing of some propofol emulsions. nih.gov

The presence of sulfites, such as sodium metabisulfite (B1197395), in some formulations can create an oxidative environment when exposed to air. nih.gov This is attributed to the formation of the reactive sulfite (B76179) anion radical (SO3•−), which promotes propofol dimerization. nih.gov Consequently, propofol emulsions containing sulfite have been found to contain higher quantities of both the dimer and the dimer quinone compared to formulations with the chelating agent EDTA. nih.gov To minimize oxidative degradation, propofol containers are typically packaged under an inert nitrogen atmosphere. cambridgemedia.com.aunih.gov

Computational and Spectroscopic Investigation of Propofol Dimer Structure and Interactions

Theoretical Characterization of Propofol (B549288) Dimer Isomers

Computational studies have been instrumental in identifying and characterizing the stable isomeric forms of the propofol dimer. Through the application of quantum mechanical calculations, researchers have explored the potential energy surface of the dimer to locate its low-energy conformations.

One key study identified two primary conformational isomers of the propofol dimer. researchgate.net These isomers are distinguished by the relative orientation of the two propofol monomers with respect to each other. The stability of these conformers is a delicate balance of various intermolecular forces, which are explored in detail in the subsequent sections. While extensive computational work has been performed on the nine conformers of the propofol monomer, detailing their relative stabilities, the focus here remains on the dimeric species. researchgate.net The characterization of these dimer isomers is crucial for understanding the initial stages of propofol aggregation.

Elucidation of Intermolecular Forces in Dimer Stabilization

The formation and stability of the propofol dimer are governed by a complex interplay of non-covalent interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, revealing the dominant contributors to the dimer's binding energy.

C-H···π Interactions and Aromatic Stacking

A pivotal finding from computational analyses is the significant role of C-H···π interactions in the stabilization of the propofol dimer. researchgate.net These interactions involve the hydrogen atoms of the isopropyl groups of one propofol molecule interacting with the electron-rich π-system of the aromatic ring of the adjacent monomer. These forces are considered the primary cohesive forces holding the dimer together. researchgate.net

Aromatic stacking, another crucial non-covalent interaction, also contributes to the stability of the dimer. This interaction arises from the attractive forces between the π-electron clouds of the neighboring aromatic rings. nih.gov The specific geometry of the dimer, whether it adopts a parallel-displaced or a T-shaped arrangement, will influence the strength and nature of these stacking interactions.

Dipole-Dipole and Hydrogen Bonding Contributions

The potential for hydrogen bonding between the hydroxyl groups of the two propofol monomers is another important consideration. However, the steric hindrance imposed by the bulky isopropyl groups adjacent to the hydroxyl moiety can influence the geometry and strength of any potential hydrogen bonds. The interplay between these various forces ultimately dictates the preferred conformational isomers of the propofol dimer.

Molecular Dynamics Simulations of Dimer Aggregation and Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. While specific MD studies focusing solely on the aggregation and conformational landscape of the propofol dimer are not extensively detailed in the available literature, the methodology has been widely applied to study propofol in various environments, such as in aqueous solutions and lipid bilayers. cardiff.ac.uknih.gov

These simulations can, in principle, provide valuable insights into the formation of propofol dimers from individual monomers in a solution. By tracking the trajectories of multiple propofol molecules, researchers can observe the initial encounters, the formation of transient complexes, and the eventual settling into stable dimer conformations. Furthermore, MD simulations can map out the conformational landscape of the dimer, revealing the energy barriers between different isomers and the flexibility of the dimer structure. This information is crucial for understanding the kinetics of dimer formation and dissociation.

Spectroscopic Signatures of Dimer Conformers

Spectroscopic techniques, in conjunction with theoretical calculations, are essential for identifying and characterizing the different conformers of the propofol dimer. Techniques such as Resonance Enhanced Multiphoton Ionization (REMPI), UV/UV hole-burning, and Infrared/UV (IR/UV) double resonance have been successfully employed to study propofol and its clusters. nih.gov

While specific spectral data for the propofol dimer are not as abundant as for the monomer, these methods hold the key to distinguishing between the different dimer isomers. Each conformer is expected to have a unique vibrational and electronic spectrum. For instance, the O-H stretching frequency in the infrared spectrum can provide information about the hydrogen-bonding environment of the hydroxyl groups. Similarly, the electronic transitions observed in the UV spectrum will be sensitive to the relative orientation of the aromatic rings in the dimer. By comparing experimentally obtained spectra with those predicted by computational models for different isomer structures, a definitive assignment of the observed spectroscopic signatures to specific dimer conformers can be achieved.

Genotoxicological Implications and Impurity Qualification of Propofol Dimer

Identification of Structural Alerts for Potential Mutagenicity in Propofol (B549288) Dimer and its Oxidized Forms

The initial step in assessing the genotoxic potential of an impurity is to examine its chemical structure for "structural alerts." These are specific functional groups or substructures that are known to be associated with mutagenicity. nih.govnih.gov This assessment is often performed using computational (in silico) methods, such as Quantitative Structure-Activity Relationship (QSAR) models, before any laboratory testing is conducted. nih.gov

The propofol dimer, 3,3',5,5'-tetraisopropyl-[1,1'-biphenyl]-4,4'-diol, is formed via the oxidative coupling of two propofol molecules. This process can be initiated by free radicals, particularly in formulations containing sulfites as antioxidants. nih.govresearchgate.net Further oxidation of the dimer can lead to the formation of propofol dimer quinone, which is responsible for the yellow discoloration observed in some propofol emulsions. nih.govashp.org

The structures of the propofol dimer and its primary oxidized form, the quinone, must be analyzed for recognized toxicophores. Phenolic compounds and their derivatives, such as quinones, can be of toxicological interest. While propofol itself has not shown mutagenic potential in standard tests, the dimer and its oxidized products represent new chemical entities that require their own evaluation. nih.gov For instance, quinone structures are a well-known class of structural alerts because they can act as electrophiles and participate in redox cycling, which can generate reactive oxygen species (ROS) that damage DNA. researchgate.net

A detailed examination of these structures for alerts is the first line of risk assessment. The presence of a structural alert does not automatically confirm that a compound is genotoxic, but it does signal the need for further investigation and places the impurity in a higher-risk category according to regulatory guidelines like ICH M7. labmanager.com

Table 1: Analysis of Structural Alerts for Mutagenicity

| Compound | Structure | Potential Structural Alerts | Rationale for Alert | Genotoxicity Classification Implication (ICH M7) |

|---|---|---|---|---|

| Propofol Dimer | Biphenyldiol | Phenolic hydroxyl groups | Phenols can be metabolized to reactive intermediates such as quinones or semiquinone radicals that may interact with DNA. | Class 3 (Alert, but with modifying factors that may reduce potency) or requires further testing. |

| Propofol Dimer Quinone | Quinone | Quinone moiety | Quinones are a recognized structural alert. They are electrophilic and can undergo redox cycling, producing reactive oxygen species (ROS) that cause oxidative DNA damage. They can also form adducts with DNA. researchgate.net | Class 2 or 3 (Potential for mutagenicity, requiring further assessment). |

Strategies for Control and Qualification of Genotoxic Impurities

When an impurity is identified as potentially genotoxic, a comprehensive control strategy is required. The primary regulatory framework for this is the ICH M7 guideline, which outlines a science- and risk-based approach for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. labmanager.comtapi.com

The cornerstone of this approach is the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. tapi.com For most genotoxic impurities, this is set at 1.5 µg per day for lifetime exposure, which is considered to be associated with a theoretical excess cancer risk of less than 1 in 100,000. galaxypub.co

The control strategy for the propofol dimer involves several key elements:

Process Understanding and Control: The formation of the dimer is primarily an oxidative process. Therefore, control strategies focus on understanding and minimizing the conditions that promote its formation. This includes controlling oxygen exposure during manufacturing and storage and carefully evaluating the use of additives like sodium metabisulfite (B1197395), which can generate sulfite (B76179) free radicals and accelerate dimerization. nih.govresearchgate.net

Risk Assessment: Based on the structural alert analysis, the propofol dimer and its quinone form would be classified under the ICH M7 framework. If computational models are inconclusive or positive, further biological assessment, such as an in vitro bacterial reverse mutation (Ames) test, would be required to confirm mutagenicity.

Setting Acceptance Criteria: If the impurity is confirmed to be mutagenic, a control limit must be established. This can be a compound-specific acceptable intake derived from toxicological data or the TTC of 1.5 µ g/day if no such data exists. tapi.com The US Pharmacopoeia already restricts the allowable amount of the propofol dimer to between 0.01% and 0.1%, depending on the manufacturing process. wiley.com This limit must be justified based on the maximum daily dose of propofol to ensure the daily intake of the impurity does not exceed the acceptable limit.

Analytical Method Validation: Highly sensitive and specific analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), are necessary to detect and quantify the propofol dimer at the required low levels. wiley.com The method must be validated to demonstrate its accuracy, precision, and a limit of quantification (LOQ) that is sufficiently below the control threshold.

Lifecycle Management: The control strategy is not static. It requires ongoing monitoring of the manufacturing process and stability studies of the drug product to ensure the propofol dimer remains within its specified limits throughout the product's shelf life. galaxypub.co

Table 2: ICH M7 Classification and Corresponding Control Strategies

| ICH M7 Class | Description | Required Action for Propofol Dimer Impurity |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC (e.g., 1.5 µg/day) or a compound-specific limit if derived. |

| Class 3 | Compounds with a structural alert for mutagenicity, but with insufficient data to classify. | Requires a biological assessment (e.g., Ames test). If positive, treat as Class 2. If negative, treat as a non-mutagenic impurity (Class 5). |

| Class 4 | Compounds with structural alerts that are also shared by the drug substance or related compounds that have tested negative for mutagenicity. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts, or a structural alert with sufficient data to demonstrate a lack of mutagenicity. | Control as a non-mutagenic impurity according to ICH Q3A/B guidelines. |

By applying this structured approach, the potential genotoxic risk of the this compound can be effectively managed, ensuring that the final drug product is safe for patient use.

Q & A

Q. Methodological Answer :

- In Vivo Models : Wistar rats are dosed with cisplatin to induce neurotoxicity, followed by EMG recordings to assess CMAP latency/amplitude and immunohistochemical analysis (e.g., NGF expression, axon diameter). Propofol’s protective effects are quantified via oxidative stress markers (MDA, GSH) and cytokines (IL-6, TNF-α) .

- Data Interpretation : Statistical significance (p < 0.05) is determined via one-way ANOVA, with post-hoc tests to compare treated vs. control groups (Table 2) .

B: How are impurity profiles developed and validated for propofol APIs?

Q. Methodological Answer :

- Sampling : Use identical sampling techniques and points as in manufacturing QC processes to ensure consistency .

- Analytical Documentation : Include (1) validated test methods (HPLC, GC), (2) impurity classification (organic/solvent), and (3) response factor adjustments for quantification .

- Regulatory Alignment : Profiles must match ICH Q3A/B thresholds and include retention time data for traceability .

A: What strategies mitigate lipid radical-mediated propofol dimerization during formulation?

Q. Methodological Answer :

- Mechanistic Insight : Lipid radicals (e.g., from sulfite oxidation) initiate propofol dimer formation via phenolic coupling (Fig. 5) .

- Preventive Measures :

B: How should researchers design controlled experiments to study impurity effects?

Q. Methodological Answer :

- Experimental Design : Use randomized, blinded studies with parallel control groups (e.g., cisplatin + saline vs. cisplatin + propofol) to isolate impurity effects .

- Endpoint Selection : Include electrophysiological (EMG), biochemical (HSP70, GSH), and histopathological (axon diameter) endpoints .

- Bias Mitigation : Adhere to pre-registered protocols and avoid guest authorship to maintain integrity .

A: How can advanced mass spectrometry techniques improve impurity characterization?

Q. Methodological Answer :

- High-Resolution MS : Identify unknown impurities via exact mass measurements and fragmentation patterns (e.g., distinguishing propofol dimers from isomers).

- Quantitative Workflows : Use isotopic labeling (e.g., SILAC) for absolute quantification in complex matrices.

- Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to correlate impurity levels with batch variability .

B: What are the ethical considerations when publishing impurity-related findings?

Q. Methodological Answer :

- Transparency : Disclose all conflicts of interest and funding sources.

- Data Integrity : Avoid "junk science" by verifying references against peer-reviewed databases (e.g., avoid non-vetted platforms like Google Scholar) .

- Reproducibility : Share raw chromatographic data and statistical code via repositories (e.g., Zenodo) .

A: How do propofol dimer impurities impact oxidative stress pathways in preclinical models?

Q. Methodological Answer :

- Mechanistic Studies : Measure lipid peroxidation (MDA) and antioxidant capacity (GSH) in rat sciatic nerves. Propofol’s phenolic hydroxyl group mimics vitamin E, scavenging free radicals and reducing cisplatin-induced oxidative damage .

- Contradiction Management : Address inconsistent TNF-α/IL-6 results by standardizing assay protocols (e.g., ELISA kits from single vendors) and increasing sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。